molecular formula C8H6N4 B13513815 7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B13513815
M. Wt: 158.16 g/mol
InChI Key: CAAUPRLWSSUHHE-UHFFFAOYSA-N
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Description

7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a high-value chemical scaffold in medicinal chemistry, recognized for its role as a core structure in developing potent protein kinase inhibitors (PKIs) for targeted cancer therapy . The pyrazolo[1,5-a]pyrimidine core is a rigid, planar heterocyclic system that serves as a privileged scaffold in drug discovery, with its synthetic versatility allowing for extensive structural modifications to optimize biological activity and selectivity . Researchers utilize this compound as a critical intermediate to create molecules that act as ATP-competitive inhibitors, targeting key kinases such as CDK2 and TRKA . Inhibiting these kinases disrupts crucial signaling pathways responsible for cell proliferation and survival, demonstrating significant potential in antiproliferative activities against diverse cancer cell lines . Beyond its primary application in oncology, the pyrazolo[1,5-a]pyrimidine pharmacophore is also investigated for its utility in other areas, including the development of molecular imaging agents, highlighting its broad relevance in chemical biology and pharmaceutical research . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C8H6N4/c1-6-2-3-10-8-7(4-9)5-11-12(6)8/h2-3,5H,1H3

InChI Key

CAAUPRLWSSUHHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC2=C(C=NN12)C#N

Origin of Product

United States

Preparation Methods

Condensation of 3-Amino-1H-pyrazole-4-carbonitrile with β-Diketones

One of the most efficient and widely reported methods for synthesizing 7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves the condensation of 3-amino-1H-pyrazole-4-carbonitrile with 2,4-pentanedione (a β-diketone). This reaction proceeds via a cyclization mechanism that forms the fused heterocyclic ring system.

  • Reaction conditions: Typically, the reaction is performed by refluxing 3-amino-1H-pyrazole-4-carbonitrile with 2,4-pentanedione in an appropriate solvent such as glacial acetic acid or ethanol.
  • Yield: Reported yields are generally high, around 78% for the formation of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, which can be adapted for the 7-methyl derivative by controlling the methyl substituent position.

Table 1: Key Reaction Parameters for Condensation with 2,4-Pentanedione

Reactant 1 Reactant 2 Solvent Temperature Reaction Time Yield (%) Reference
3-Amino-1H-pyrazole-4-carbonitrile 2,4-Pentanedione Glacial acetic acid Reflux 4-6 hours 78

Cyclization via Enaminones and Aminopyrazole Derivatives

Another approach involves the reaction of 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile with enaminones under reflux in glacial acetic acid. This method yields 7-aryl-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives and can be adapted to introduce methyl substituents at the 7-position.

  • Mechanism: The reaction likely proceeds through Michael-type addition of the amino group to the enaminone double bond, followed by elimination of dimethylamine and cyclization with loss of water.
  • Variations: Different enaminones can be used to vary the aryl substituent at position 7, allowing for structural diversity.

Table 2: Representative Reaction Conditions for Enaminone Cyclization

Aminopyrazole Derivative Enaminone Solvent Temperature Reaction Time Product Type Reference
5-Amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile Various enaminones Glacial acetic acid Reflux 3-5 hours 7-(Aryl)-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Multi-step Synthesis via Pyrazole and Malonate Derivatives

A multi-step synthetic route begins with 5-amino-3-methylpyrazole reacting with diethyl malonate in the presence of sodium ethanolate to form a dihydroxy heterocycle intermediate. Subsequent chlorination with phosphorus oxychloride and nucleophilic substitution with morpholine yields key intermediates that can be further functionalized via Suzuki or Buchwald–Hartwig coupling reactions to introduce the methyl group at position 7 and the carbonitrile at position 3.

  • Key steps:
    • Formation of dihydroxy-heterocycle (yield ~89%)
    • Chlorination to 5,7-dichloro derivative (yield ~61%)
    • Nucleophilic substitution with morpholine (yield ~94%)
  • Final coupling reactions allow for the introduction of various substituents, including methyl groups.

Table 3: Summary of Multi-step Synthesis Yields

Step Reaction Type Product Yield (%) Reference
5-Amino-3-methylpyrazole + diethyl malonate Base-catalyzed condensation Dihydroxy-heterocycle 89
Chlorination with POCl3 Chlorination 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine 61
Nucleophilic substitution Morpholine substitution 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine 94

Alternative Routes: Hydrazinyl and Hydrazine Derivatives

Synthesis involving hydrazine derivatives of pyrazolo[1,5-a]pyrimidine has also been reported. For example, 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can be synthesized and then modified further to yield the methyl-substituted derivatives.

  • Reduction step: Sodium dithionite in methanol under reflux has been used to reduce intermediates to the desired amino derivatives.
  • Cyclization: Subsequent cyclization reactions with anhydrides or lactones can afford substituted pyrazolo[1,5-a]pyrimidine carbonitriles.

Comparative Analysis of Preparation Methods

Method Key Reactants Reaction Type Yield Range (%) Advantages Limitations
Condensation with β-diketones 3-Amino-1H-pyrazole-4-carbonitrile + 2,4-pentanedione Cyclocondensation ~78 Simple, high yield, straightforward Limited substitution diversity
Enaminone Cyclization Aminopyrazole + enaminones Michael addition + cyclization Moderate to high Allows aryl substitution at 7-position Requires enaminone synthesis
Multi-step chlorination and substitution 5-Amino-3-methylpyrazole + diethyl malonate + POCl3 + morpholine Multi-step synthesis 61-94 per step Versatile intermediate for further functionalization Multi-step, longer synthesis time
Hydrazine derivative approach Hydrazinyl precursors + reducing agents Reduction + cyclization Moderate Access to amino derivatives More complex reaction conditions

Chemical Reactions Analysis

Types of Reactions: 7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anti-tumor effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key analogs of 7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile differ in substituents at positions 5, 6, and 7, which modulate physicochemical and biological properties:

Compound Name Substituents (Positions) Molecular Weight LogP<sup>a</sup> Hydrogen Bond Donor/Acceptor Key Applications References
7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 7-Me, 3-CN 184.18 1.2 0/4 Intermediate for PET tracers
7-Chloro-5-(chloromethyl) derivative 7-Cl, 5-ClCH2, 3-CN 234.06 2.5 0/4 Crystallography studies
7-Amino-6-phenyl derivative 7-NH2, 6-Ph, 3-CN 235.25 1.3 1/4 Kinase inhibition
5-Methyl-7-substituted hypnotic agents 5-Me, 7-R (alkyl/aryl), 3-CN ~200–250 1.5–2.8 0/4 GABA receptor modulation
7-(Trifluoromethyl) derivative 7-CF3, 3-CN 237.15 2.1 0/4 Anticancer agents

<sup>a</sup> LogP values estimated via XLogP3 .

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 3-CN group is conserved across analogs, enhancing stability and hydrogen-bond acceptor capacity.
  • Substituent Position : 7-Methyl and 7-trifluoromethyl derivatives exhibit distinct lipophilicity (LogP 1.2 vs. 2.1), impacting membrane permeability .
  • Chlorinated Derivatives : The 7-chloro-5-(chloromethyl) analog forms planar molecular sheets via C–H⋯N hydrogen bonds, a feature absent in methyl-substituted analogs .
Hypnotic Activity

5-Methyl-7-substituted derivatives (e.g., compound 1c) demonstrate potent hypnotic activity by modulating GABAA receptors, with efficacy surpassing zaleplon in preclinical models .

Tumor Imaging

18F-labeled analogs (e.g., [18F]5) show tumor uptake (2.18 ± 1.02 %ID/g at 5 min) but slower clearance due to lipophilicity. Introduction of polar groups (e.g., hydroxyl in [18F]4) improves clearance without compromising tumor retention .

Enzyme Inhibition

Pyrazolo[1,5-a]pyrimidinone-3-carbonitrile derivatives (e.g., compound 61) inhibit mitochondrial branched-chain aminotransferase (BCATm), raising plasma BCAA levels in mice. The 2-benzylamino substituent and chloro-difluoro groups are critical for potency (IC50 < 10 nM) .

Biological Activity

7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by case studies and research findings.

Antimicrobial Activity

Research indicates that 7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile exhibits significant antimicrobial properties. It has been tested against various microbial strains with promising results.

Table 1: Antimicrobial Activity Results

Microbial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Bacillus subtilis23.0 ± 1.4312 µM
Staphylococcus aureusNot specifiedNot specified
Pseudomonas aeruginosaNot specifiedNot specified
Escherichia coliNot specifiedNot specified

The compound demonstrated the highest antibacterial activity against Gram-positive bacteria, particularly Bacillus subtilis .

Anticancer Activity

The cytotoxic effects of 7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile have been evaluated in various cancer cell lines, notably human breast adenocarcinoma (MCF-7). The compound exhibited notable cytotoxicity with an IC50_{50} value of 55.97 µg/mL .

Case Study: MCF-7 Cell Line

In a study assessing the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, it was found that compounds similar to 7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile effectively inhibited cell proliferation in MCF-7 cells. The mechanism involved targeting microtubule dynamics, crucial for cell division .

Antioxidant Activity

The compound has also shown promising antioxidant capabilities. In a study measuring the DPPH radical scavenging activity, it exhibited good to high antioxidant activity compared to standard antioxidants like ascorbic acid.

Table 2: Antioxidant Activity Comparison

CompoundIC50_{50} (µM)
7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrileNot specified
Ascorbic Acid13.53
Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate15.34

The antioxidant activity of related compounds suggests that modifications in the pyrazolo[1,5-a]pyrimidine structure can enhance biological efficacy .

The biological activities of 7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile are attributed to its ability to interact with various biological targets. Its structural features allow it to inhibit key enzymes involved in cell proliferation and microbial resistance mechanisms.

Q & A

Q. What are the common synthetic routes for 7-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 7-(2-chlorophenylamino)-5-((2-[18F]fluoroethoxy)methyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile was synthesized via nucleophilic substitution of a tosylated precursor with [18F]KF/Kryptofix 2.2.2 in anhydrous DMF at 100°C for 20 minutes, followed by HPLC purification (25% radiochemical yield) . Another route involves reacting 7-chloro-5-(chloromethyl) derivatives with substituted anilines in 2-propanol at 60°C, achieving 84% yield . Key reagents include phosphorus oxychloride for chlorination .

Q. How is the structural integrity of pyrazolo[1,5-a]pyrimidine derivatives validated?

Single-crystal X-ray diffraction (XRD) is the gold standard. For 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile , XRD revealed coplanarity (r.m.s. deviation: 0.011 Å) and intermolecular C–H⋯N hydrogen bonds forming infinite sheets . NMR (1H, 13C) and mass spectrometry are used for functional group verification, as seen in derivatives like 7-amino-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile (δ = 8.38 ppm for NHAr in 1H NMR) .

Q. What in vitro stability assessments are critical for radiolabeled derivatives?

For PET tracers like [18F]5, stability is tested in PBS and serum at 37°C over 4 hours, with radiochemical purity monitored via HPLC. [18F]5 showed >98% stability . Lipophilicity (logP) is measured using shake-flask methods, with optimal values between 1.5–2.5 for tumor uptake .

Advanced Research Questions

Q. How can radiochemical yields of 18F-labeled pyrazolo[1,5-a]pyrimidines be optimized?

Key factors include:

  • Precursor design : Tosyl groups improve leaving-group efficiency .
  • Reaction conditions : Anhydrous DMF with K2CO3 enhances nucleophilic substitution .
  • Purification : Semi-preparative HPLC with C18 columns achieves >98% purity .
    Contradictions arise in yields due to competing side reactions (e.g., hydrolysis); reducing reaction time to 15–20 minutes minimizes degradation .

Q. What strategies resolve discrepancies in biological activity data for pyrazolo[1,5-a]pyrimidine analogs?

  • Substituent effects : Electron-withdrawing groups (e.g., Cl at C-7) enhance tumor uptake in PET tracers , while bulky substituents (e.g., p-tolylazo at C-3) improve antimicrobial activity .
  • Crystallography-guided SAR : Planar structures (e.g., coplanar Cl and CN groups) correlate with improved binding to kinases like CDK2 .
  • In vivo vs. in vitro models : Rapid tumor washout in mice (e.g., [18F]5) may not translate to human pharmacokinetics, necessitating species-specific adjustments .

Q. How are multi-component reactions (MCRs) applied to synthesize complex pyrazolo[1,5-a]pyrimidine hybrids?

A solvent-free MCR using 1H-pyrazolo[3,4-b]pyridin-3-amine, aldehydes, and 3-(indol-3-yl)-3-oxopropanenitrile catalyzed by TMG yields pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine-3-carbonitriles. This method forms one C–C and two C–N bonds with 85–92% yield, avoiding column chromatography .

Q. What methodologies assess the anti-tumor mechanisms of pyrazolo[1,5-a]pyrimidine derivatives?

  • Kinase inhibition assays : Derivatives like 5-chloro-7-isopropylaminopyrazolo[1,5-a]pyrimidine-3-carbonitrile are screened against CDK2 and PCNA using fluorescence polarization .
  • Biodistribution studies : Tumor-to-muscle ratios >3.0 at 60 minutes post-injection (e.g., [18F]5 in S180 tumor-bearing mice) indicate selective accumulation .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies caspase-3 activation in treated cancer cells .

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